molecular formula C19H15ClF3NO2 B11577836 1-{1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11577836
M. Wt: 381.8 g/mol
InChI Key: UMVOQVUQPANPNB-UHFFFAOYSA-N
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Description

1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound with a unique structure that combines indole, chlorophenoxy, and trifluoroethanone moieties

Preparation Methods

The synthesis of 1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkylating agent.

    Attachment of the Trifluoroethanone Moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various functionalized indole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-{1-[2-(2-CHLOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H15ClF3NO2

Molecular Weight

381.8 g/mol

IUPAC Name

1-[1-[2-(2-chlorophenoxy)ethyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15ClF3NO2/c1-12-17(18(25)19(21,22)23)13-6-2-4-8-15(13)24(12)10-11-26-16-9-5-3-7-14(16)20/h2-9H,10-11H2,1H3

InChI Key

UMVOQVUQPANPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C(=O)C(F)(F)F

Origin of Product

United States

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